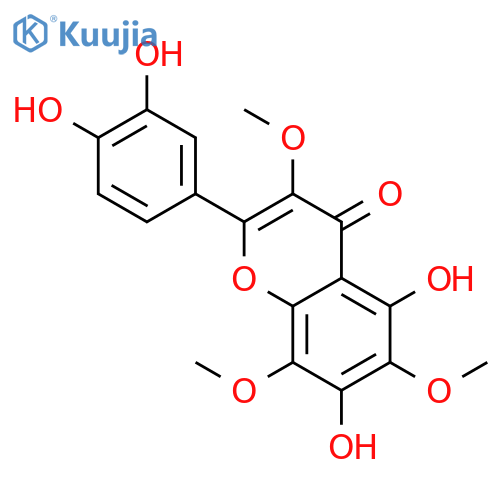Cas no 61451-85-2 (2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,6,8-trimethoxy-4H-chromen-4-one)

61451-85-2 structure
商品名:2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,6,8-trimethoxy-4H-chromen-4-one
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,6,8-trimethoxy-4H-chromen-4-one 化学的及び物理的性質
名前と識別子
-
- 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,6,8-trimethoxy-4H-chromen-4-one
- 4H-1-benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,6,8-trimethoxy-
- 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3,6,8-trimethoxy-4H-1-benzopyran-4-one
- 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,6,8-trimethoxychromen-4-one
- 3',4',5,7-TETRAHYDROXY 3,6,8-TRIMETHOXYFLAVONE
- CA2ZC95Z9L
- 5,7,3',4'-Tetrahydroxy-3,6,8-trimethoxyflavone
- NSC 618933
- 61451-85-2
- LMPK12113330
- 3 inverted exclamation marka,4 inverted exclamation marka,5,7-Tetrahydroxy-3,6,8-trimethoxyflavone
- 3'',4'',5,7-Tetrahydroxy 3,6,8-trimethoxyflavone
- UNII-CA2ZC95Z9L
- NSC618933
- CHEBI:180430
- AKOS040734645
- DTXSID30977019
- CHEMBL307373
- NCI60_005669
- NSC-618933
- DB-294052
-
- MDL: MFCD18975652
- インチ: InChI=1S/C18H16O9/c1-24-16-11(21)10-12(22)17(25-2)14(7-4-5-8(19)9(20)6-7)27-15(10)18(26-3)13(16)23/h4-6,19-21,23H,1-3H3
- InChIKey: AOOSHVWNBJZOEH-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)OC)O
計算された属性
- せいみつぶんしりょう: 376.07938
- どういたいしつりょう: 376.07943208g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 9
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 591
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 135Ų
じっけんとくせい
- PSA: 134.91
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,6,8-trimethoxy-4H-chromen-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL82667-10MG |
3′,4′,5,7-Tetrahydroxy-3,6,8-trimethoxyflavone |
61451-85-2 | 10mg |
¥4375.67 | 2024-12-24 | ||
| PhytoLab | 82667-1000mg |
3',4',5,7-Tetrahydroxy 3,6,8-trimethoxyflavone |
61451-85-2 | ≥ 95.0 % | 1000mg |
€13800 | 2023-10-25 | |
| PhytoLab | 82667-500mg |
3',4',5,7-Tetrahydroxy 3,6,8-trimethoxyflavone |
61451-85-2 | ≥ 95.0 % | 500mg |
€7360 | 2023-10-25 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL82667-10MG |
61451-85-2 | 10MG |
¥4697.92 | 2023-01-06 | |||
| PhytoLab | 82667-50mg |
3',4',5,7-Tetrahydroxy 3,6,8-trimethoxyflavone |
61451-85-2 | ≥ 95.0 % | 50mg |
€827.9999999999999 | 2023-10-25 | |
| PhytoLab | 82667-250mg |
3',4',5,7-Tetrahydroxy 3,6,8-trimethoxyflavone |
61451-85-2 | ≥ 95.0 % | 250mg |
€3910 | 2023-10-25 |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,6,8-trimethoxy-4H-chromen-4-one 関連文献
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
2. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
61451-85-2 (2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,6,8-trimethoxy-4H-chromen-4-one) 関連製品
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
